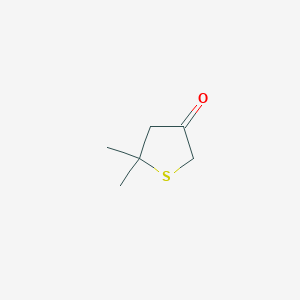
4-Isobutoxy-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
A study by Shao et al. (2007) found that a compound structurally related to 4-Isobutoxy-2-methylbenzoic acid, identified as 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoic acid methyl ester, exhibited notable antibacterial and antifungal properties. This compound was isolated from a mangrove fungus and demonstrated cytotoxicity to the hepG2 cell line, suggesting potential applications in antimicrobial research and therapy (Shao et al., 2007).
Food and Cosmetic Applications
Cao et al. (2013) developed a method for the analysis of parabens, including esters of 4-hydroxybenzoic acid, in food using high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS). This study underscores the widespread use of compounds related to this compound as preservatives in food and cosmetic products (Cao et al., 2013).
Pharmaceutical Research
A study by Abbas et al. (2010) investigated the metabolism of parabens, which are structurally related to this compound. They are widely used as preservatives and this study highlighted their biotransformation in the human liver, emphasizing their relevance in pharmacological and toxicological contexts (Abbas et al., 2010).
Industrial and Biotechnological Applications
Wang et al. (2018) discussed the potential of 4-Hydroxybenzoic acid, which is closely related to this compound, as an intermediate for producing high-value bioproducts. These bioproducts have applications in various fields including food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Electronic and Material Science Applications
Amarnath and Palaniappan (2005) investigated the use of benzoic acid and substituted benzoic acids, which include compounds similar to this compound, as dopants for polyaniline. This study shows the potential application of these compounds in the field of conductive polymers and advanced materials technology (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
2-methyl-4-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-10-4-5-11(12(13)14)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODFLPOYKGWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

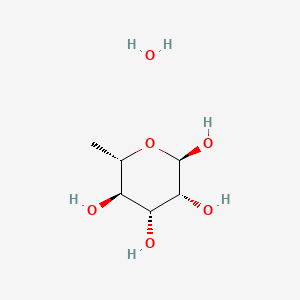
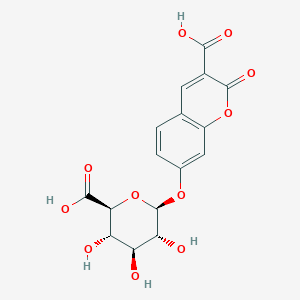
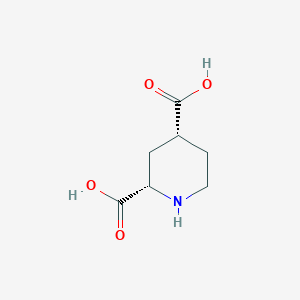
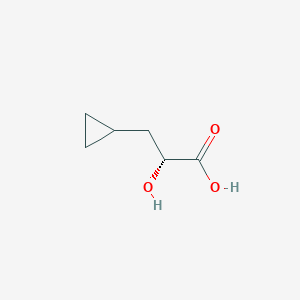
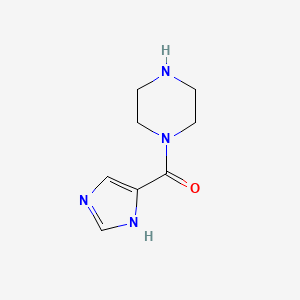
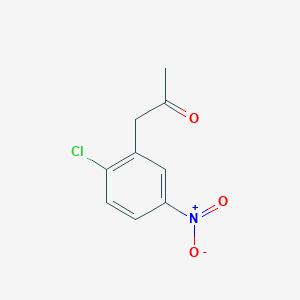

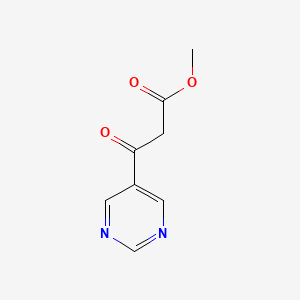
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
